1-Phenyl-2-(pyridin-2-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-phenyl-2-pyridin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;;/h1-9,13H,10,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJHFYAGQZYCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
One prevalent method involves the reductive amination of ketones or aldehydes, as described in patent literature and research articles:
- Starting materials : Benzaldehyde derivatives or phenylacetophenone, and 2-pyridinemethanamine.
- Reaction conditions : The ketone reacts with 2-pyridinemethanamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
Example :
Nucleophilic Substitution and Cyclization
Alternatively, a nucleophilic substitution approach can be employed:
Oxidative Methods
Oxidation of phenyl-2-ethan-1-one derivatives using selenium dioxide or other oxidants can produce phenylglyoxals, which then react with primary amines to form the desired compounds.
Conversion to Dihydrochloride Salt
The free base 1-Phenyl-2-(pyridin-2-yl)ethan-1-amine is typically converted into its dihydrochloride salt through:
- Reaction with Hydrochloric Acid : The free amine is dissolved in a suitable solvent such as methanol or ethanol, followed by the addition of concentrated hydrochloric acid.
- Crystallization : The resulting salt precipitates out upon cooling, is filtered, washed, and dried.
- Solvent: Methanol or ethanol.
- Acid: Hydrochloric acid, often in excess to ensure complete salt formation.
- Temperature: Ambient or slightly elevated (around 25°C).
- Yield: Typically high, with reported yields exceeding 70% for the salt form.
Industrial-Scale Preparation
Process Optimization
Patents such as US9512077B2 describe an industrial process involving:
- Stepwise reaction : Starting from phenyl-2-acetamide derivatives, which are reduced using hydrogen in the presence of Pd/C catalyst under controlled pressure and temperature.
- Purification : Crystallization and salt formation steps to obtain high-purity dihydrochloride.
Yield and Purity Data
| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination | Phenylacetophenone + 2-pyridinemethanamine | Hydrogen, Pd/C | 45–50°C, 12–15 kg/cm² H₂ | ~70–80 | Suitable for large scale |
| Nucleophilic substitution | Phenyl-2-chloroethan-1-one + 2-aminopyridine | Acidic conditions | RT to 50°C | 60–75 | Requires purification |
| Oxidative route | Phenyl-2-ethan-1-one derivatives | Selenium dioxide | Reflux | 65–75 | Used for specific derivatives |
Data Tables Summarizing Preparation Methods
Notes on Process Optimization and Industrial Application
- Reaction solvents : Methanol and ethanol are preferred for their solubility and ease of handling.
- Catalysts : Palladium on carbon is standard for hydrogenation steps.
- Purification : Recrystallization from acetone, diethyl ether, or ethyl acetate ensures high purity.
- Yield considerations : Multi-step processes may reduce overall yield; process optimization aims to maximize yield and purity.
Supporting Literature and Research Findings
- Patents and research articles demonstrate the feasibility of synthesizing 1-Phenyl-2-(pyridin-2-yl)ethan-1-amine via reductive amination and nucleophilic substitution, with high yields and industrial relevance.
- The salt formation with hydrochloric acid is straightforward, producing stable dihydrochloride salts suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(pyridin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The phenyl and pyridinyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Phenyl-2-(pyridin-2-yl)ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(pyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitutions
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Differences in Physicochemical Properties
- Solubility : The methoxy-substituted analogue (CAS: 2247088-16-8) exhibits higher aqueous solubility compared to the phenyl-pyridine parent compound due to the polar methoxy group .
- Chirality : The target compound and its (1S)-methoxy derivative (CAS: 2247088-16-8) possess chiral centers, critical for enantioselective synthesis of drugs like β-blockers or antidepressants .
Q & A
Basic: What are the standard synthetic routes for preparing 1-Phenyl-2-(pyridin-2-yl)ethan-1-amine dihydrochloride, and what key reaction conditions influence yield?
The synthesis typically involves a multi-step process, starting with the condensation of a pyridine derivative (e.g., 2-pyridinecarboxaldehyde) with a phenethylamine precursor. Key steps include:
- Reductive amination : Using sodium cyanoborohydride or hydrogen gas with palladium catalysts to form the secondary amine bond .
- Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt.
Critical conditions include solvent polarity (e.g., methanol or dichloromethane), temperature control (20–40°C for reductive steps), and stoichiometric ratios of reagents to minimize byproducts .
Advanced: How can computational methods optimize the enantioselective synthesis of this compound?
Quantum mechanical calculations (e.g., density functional theory) can predict transition states and identify chiral catalysts (e.g., BINAP-ruthenium complexes) to enhance enantiomeric excess. For example:
- Reaction path modeling : Simulating energy barriers for stereochemical outcomes .
- Chiral auxiliary design : Computational screening of ligands to improve asymmetric induction during reductive amination .
These methods reduce experimental trial-and-error, enabling >90% enantiomeric purity in optimized protocols .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing purity and structure?
- NMR : H and C NMR confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and phenyl groups) and carbon backbone integrity .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify purity (>98%) and resolve polar impurities .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 245.1 for the free base) .
Advanced: How can researchers resolve contradictions in biological activity data between stereoisomers?
Discrepancies often arise from differential receptor binding affinities. Methodological approaches include:
- Chiral separation : Use of chiral HPLC columns (e.g., amylose-based) to isolate enantiomers .
- Docking simulations : Molecular modeling to compare binding poses with target proteins (e.g., monoamine transporters) .
- In vitro assays : Dose-response curves in cell lines expressing specific receptors to quantify EC differences .
Basic: What are common impurities in synthesis, and how are they controlled?
- Byproducts : Unreacted starting materials (e.g., pyridine derivatives) or over-reduced intermediates.
- Control strategies :
Advanced: What methodologies improve solubility for pharmacological assays without compromising stability?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or DMSO/water mixtures (<5% DMSO) to enhance aqueous solubility .
- pH adjustment : Buffered solutions (pH 4–5) stabilize the dihydrochloride salt while maintaining ionized states for bioavailability studies .
- Nanoformulation : Lipid-based nanoparticles (50–100 nm) improve cellular uptake in in vitro models .
Basic: How does the compound’s structure influence its reactivity in further derivatization?
The pyridine ring acts as a weak base (pKa ~4.5), enabling electrophilic substitution at the 3-position. The ethylamine backbone facilitates nucleophilic reactions (e.g., acylation with acetic anhydride) under mild conditions (0–5°C) .
Advanced: What kinetic studies are critical for scaling up synthesis sustainably?
- Reaction calorimetry : Measures heat flow to optimize exothermic steps (e.g., HCl addition) and prevent runaway reactions .
- Green chemistry metrics : Atom economy (85% for reductive amination) and E-factor analysis (<10 kg waste/kg product) guide solvent selection (e.g., switch from DCM to 2-MeTHF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
